molecular formula C15H17Cl2N5O2 B12748183 1-Piperazineacetic acid, 4-methyl-, (5,7-dichloro-2-oxo-3-indolinylidene)hydrazide, (Z)- CAS No. 86873-26-9

1-Piperazineacetic acid, 4-methyl-, (5,7-dichloro-2-oxo-3-indolinylidene)hydrazide, (Z)-

Cat. No.: B12748183
CAS No.: 86873-26-9
M. Wt: 370.2 g/mol
InChI Key: QYKQHUQKUXNTRV-UHFFFAOYSA-N
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Description

1-Piperazineacetic acid, 4-methyl-, (5,7-dichloro-2-oxo-3-indolinylidene)hydrazide, (Z)- is a complex organic compound with a unique structure that combines elements of piperazine, acetic acid, and indolinylidene hydrazide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Piperazineacetic acid, 4-methyl-, (5,7-dichloro-2-oxo-3-indolinylidene)hydrazide, (Z)- typically involves multiple steps, starting with the preparation of the piperazineacetic acid derivative. The process includes:

    Formation of 4-methyl-1-piperazineacetic acid: This step involves the reaction of piperazine with acetic acid under controlled conditions to introduce the acetic acid moiety.

    Introduction of the indolinylidene hydrazide group: This step involves the reaction of the 4-methyl-1-piperazineacetic acid with 5,7-dichloro-2-oxo-3-indolinylidene hydrazide under specific conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Piperazineacetic acid, 4-methyl-, (5,7-dichloro-2-oxo-3-indolinylidene)hydrazide, (Z)- can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert this compound into its reduced forms, often using reagents like sodium borohydride.

    Substitution: The compound can undergo substitution reactions, where specific groups in the molecule are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

1-Piperazineacetic acid, 4-methyl-, (5,7-dichloro-2-oxo-3-indolinylidene)hydrazide, (Z)- has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Piperazineacetic acid, 4-methyl-, (5,7-dichloro-2-oxo-3-indolinylidene)hydrazide, (Z)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 1-Piperazineacetic acid, 4-methyl-, (1,2-dihydro-2-oxo-3H-indol-3-ylidene)hydrazide, (Z)-
  • 1-Piperazineacetic acid, 4-methyl-, (5-chloro-2-oxo-3-indolinylidene)hydrazide, dihydrochloride, hydrate, (Z)-

Uniqueness

1-Piperazineacetic acid, 4-methyl-, (5,7-dichloro-2-oxo-3-indolinylidene)hydrazide, (Z)- is unique due to the presence of the 5,7-dichloro-2-oxo-3-indolinylidene group, which imparts specific chemical and biological properties that distinguish it from similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

86873-26-9

Molecular Formula

C15H17Cl2N5O2

Molecular Weight

370.2 g/mol

IUPAC Name

N-[(5,7-dichloro-2-hydroxy-1H-indol-3-yl)imino]-2-(4-methylpiperazin-1-yl)acetamide

InChI

InChI=1S/C15H17Cl2N5O2/c1-21-2-4-22(5-3-21)8-12(23)19-20-14-10-6-9(16)7-11(17)13(10)18-15(14)24/h6-7,18,24H,2-5,8H2,1H3

InChI Key

QYKQHUQKUXNTRV-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)CC(=O)N=NC2=C(NC3=C2C=C(C=C3Cl)Cl)O

Origin of Product

United States

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